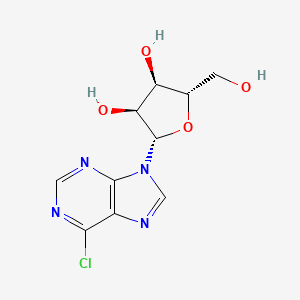
(1E)-1-(4-ethylphenyl)-N-hydroxyethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone,4’-ethyl-,oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group >C=N-OH. This compound is derived from acetophenone, which is a simple aromatic ketone, and is modified by the addition of an oxime group and an ethyl group at the para position of the phenyl ring. Oximes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acetophenone,4’-ethyl-,oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent. The general procedure is as follows:
- Dissolve acetophenone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate trihydrate, which has been dissolved in warm water.
- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the oxime .
Industrial Production Methods: Industrial production methods for oximes often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Acetophenone,4’-ethyl-,oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other oxidized products.
Reduction: Oximes can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides using acid catalysts like sulfuric acid or phosphorus pentachloride
Major Products:
Oxidation: Nitriles or other oxidized derivatives.
Reduction: Amines.
Beckmann Rearrangement: Amides.
Applications De Recherche Scientifique
Acetophenone,4’-ethyl-,oxime has several scientific research applications:
Chemistry: Used as a ligand in transition-metal complex catalyst chemistry.
Biology: Acts as an antioxidant and radical scavenger.
Industry: Used in the production of textiles, plastics, paints, detergents, and rubber.
Mécanisme D'action
The mechanism of action of acetophenone,4’-ethyl-,oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an oxonium ion. This ion undergoes a rearrangement where the alkyl group migrates, resulting in the formation of an amide. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the final amide product .
Comparaison Avec Des Composés Similaires
Acetophenone oxime: Similar structure but lacks the ethyl group at the para position.
Benzophenone oxime: Contains a phenyl group instead of an ethyl group.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring.
Uniqueness: Acetophenone,4’-ethyl-,oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its applications in various fields.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(NE)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+ |
Clé InChI |
VECGTLCRIQNAIB-DHZHZOJOSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C(=N/O)/C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)




